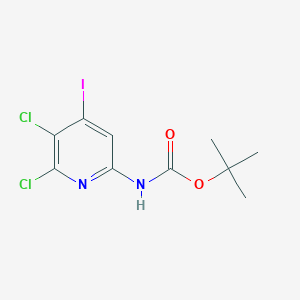

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester, also known as tert-Butyl (5,6-dichloro-4-iodopyridin-2-yl)carbamate, is a chemical compound with the molecular formula C10H11Cl2IN2O2 . Its molecular weight is approximately 389.01 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is approximately 389.01 , but other properties such as boiling point, melting point, and solubility are not specified.Applications De Recherche Scientifique

Enzyme Inhibition and Interaction

Carbamates, including esters of substituted carbamic acids, are known for their interaction with enzymes such as acetylcholinesterase (AChE). These compounds react with AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site, followed by hydrolysis. This leads to the inhibition of AChE, making carbamates effective as insecticides and therapeutic agents. The decarbamoylation rate, or the rate at which the carbamoyl group is hydrolyzed from the enzyme, varies significantly depending on the size of the alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step from general acid-base catalysis to a conformational change in the enzyme's active site (Rosenberry & Cheung, 2019).

Food and Beverage Industry

Esters of carbamic acid, like ethyl carbamate (urethane), occur at low levels in many fermented foods and beverages. Ethyl carbamate is genotoxic and carcinogenic in various species, and its presence in food products, especially alcoholic beverages, has raised health concerns. Research has focused on understanding the formation mechanisms of ethyl carbamate from precursors like urea and cyanide, and on developing methods to detect and reduce its levels in food and beverages (Weber & Sharypov, 2009).

Biotechnological Applications

The structural and chemical properties of carbamic acid derivatives, including their esters, have been explored for biotechnological applications. For instance, lactic acid, a key hydroxycarboxylic acid produced by the fermentation of sugars, can be used as a feedstock for producing various chemicals such as pyruvic acid, acrylic acid, and lactate ester via biotechnological routes. This highlights the potential of using carbamic acid derivatives in the synthesis of biodegradable polymers and as feedstocks for green chemistry (Gao, Ma, & Xu, 2011).

Environmental Impact and Analysis

The study of phthalic acid esters (PAEs), which are structurally related to carbamic acid esters, has provided insights into the environmental impact and analysis of these compounds. PAEs are used as plasticizers and have been detected in various environmental matrices, raising concerns about their health effects. Research on PAEs includes developing methods for their detection, understanding their toxicological aspects, and assessing human exposure to these compounds (Haji Harunarashid, Lim, & Harunsani, 2017).

Mécanisme D'action

Target of Action

Similar compounds are often used as protecting groups in organic synthesis, particularly for the protection of amino groups .

Mode of Action

Tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate likely interacts with its targets through a process known as deprotection. The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group can be removed under certain conditions, allowing the previously protected amino group to participate in further reactions .

Biochemical Pathways

The compound’s role as a protecting group suggests it may be involved in a variety of biochemical synthesis pathways, particularly those involving amino acids and peptides .

Result of Action

The primary result of the action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is the protection of amino groups during organic synthesis, preventing these groups from reacting until the appropriate time . This allows for greater control over the synthesis process and can help to increase the yield of the desired product .

Action Environment

The action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions . The stability of the compound and its efficacy as a protecting group can also be influenced by factors such as pH and the presence of other reactive species .

Propriétés

IUPAC Name |

tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKDYKJQSRILEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)

![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)

![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)

![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)

![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)